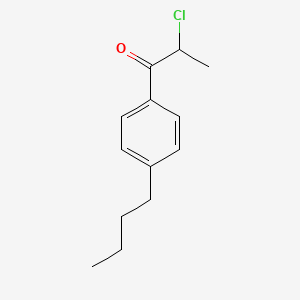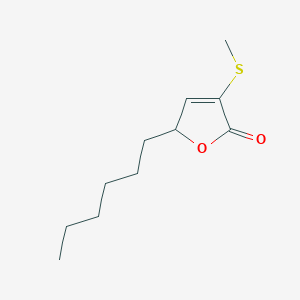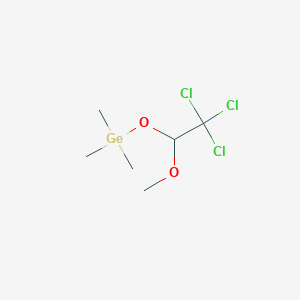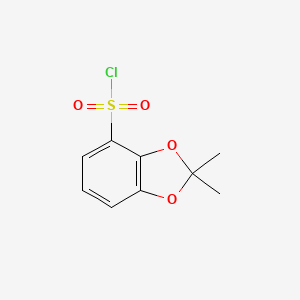
2,2-Dimethyl-2H-1,3-benzodioxole-4-sulfonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2-Dimethyl-2H-1,3-benzodioxole-4-sulfonyl chloride is an organic compound with a unique structure that includes a benzodioxole ring substituted with a sulfonyl chloride group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dimethyl-2H-1,3-benzodioxole-4-sulfonyl chloride typically involves the sulfonation of 2,2-Dimethyl-2H-1,3-benzodioxole. This can be achieved by reacting the parent compound with chlorosulfonic acid under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations.
Chemical Reactions Analysis
Types of Reactions
2,2-Dimethyl-2H-1,3-benzodioxole-4-sulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be replaced by other nucleophiles, such as amines or alcohols, to form sulfonamide or sulfonate esters.
Oxidation and Reduction: The compound can participate in redox reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols are commonly used nucleophiles for substitution reactions.
Solvents: Reactions are typically carried out in polar aprotic solvents like dichloromethane or acetonitrile to facilitate the nucleophilic attack.
Major Products
Sulfonamides: Formed by the reaction with amines.
Sulfonate Esters: Formed by the reaction with alcohols.
Scientific Research Applications
2,2-Dimethyl-2H-1,3-benzodioxole-4-sulfonyl chloride has several applications in scientific research:
Organic Synthesis: Used as a reagent for introducing sulfonyl groups into organic molecules.
Medicinal Chemistry: Potential use in the synthesis of pharmaceutical intermediates.
Material Science: Utilized in the preparation of polymers and advanced materials with specific properties.
Mechanism of Action
The reactivity of 2,2-Dimethyl-2H-1,3-benzodioxole-4-sulfonyl chloride is primarily due to the electrophilic nature of the sulfonyl chloride group. This group can readily react with nucleophiles, leading to the formation of new covalent bonds. The benzodioxole ring provides stability to the molecule, allowing it to participate in various chemical transformations.
Comparison with Similar Compounds
Similar Compounds
2,2-Dimethyl-1,3-benzodioxole: Lacks the sulfonyl chloride group and is less reactive.
2,2-Dimethyl-1,3-benzodioxole-4-acetic Acid Methyl Ester: Contains an ester group instead of a sulfonyl chloride group, leading to different reactivity and applications.
Uniqueness
The presence of the sulfonyl chloride group in 2,2-Dimethyl-2H-1,3-benzodioxole-4-sulfonyl chloride makes it a versatile reagent in organic synthesis, capable of forming a wide range of derivatives through substitution reactions. This distinguishes it from other benzodioxole derivatives that lack this functional group.
Properties
CAS No. |
87473-85-6 |
|---|---|
Molecular Formula |
C9H9ClO4S |
Molecular Weight |
248.68 g/mol |
IUPAC Name |
2,2-dimethyl-1,3-benzodioxole-4-sulfonyl chloride |
InChI |
InChI=1S/C9H9ClO4S/c1-9(2)13-6-4-3-5-7(8(6)14-9)15(10,11)12/h3-5H,1-2H3 |
InChI Key |
KWJYHWCWNRJNMH-UHFFFAOYSA-N |
Canonical SMILES |
CC1(OC2=C(O1)C(=CC=C2)S(=O)(=O)Cl)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![{[(2,3-Dimethylbut-3-en-2-yl)oxy]methyl}benzene](/img/structure/B14386228.png)

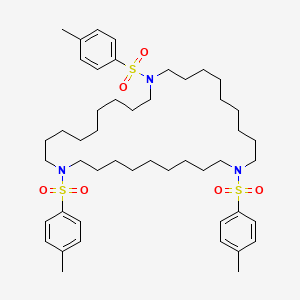
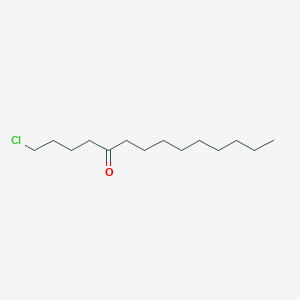
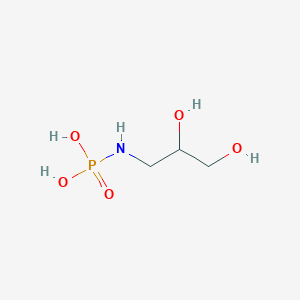
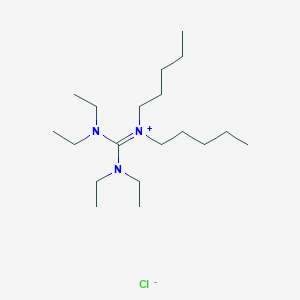
![2-Chloro-3-nitro-4-[3-(trifluoromethyl)phenoxy]benzene-1-sulfonamide](/img/structure/B14386263.png)
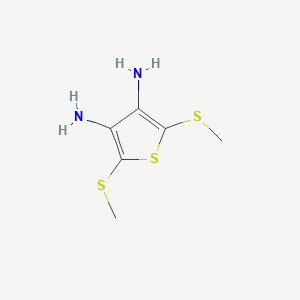
![1,1'-[(5-Methoxypentane-1,1-diyl)disulfonyl]dibenzene](/img/structure/B14386269.png)
